1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl-: is an organic compound with a unique structure that includes a cyclohexene ring, a carboxaldehyde group, a hydroxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl- involves an aldol condensation reaction. This reaction typically uses cyclohexanone and formaldehyde as starting materials, with a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with formaldehyde to form the desired product.
Hydroformylation: Another method involves the hydroformylation of 1,3-cyclohexadiene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst. This reaction adds a formyl group to the cyclohexene ring, resulting in the formation of 3-cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl-.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products:
Oxidation: 3-Cyclohexene-1-carboxylic acid, 1-(hydroxymethyl)-6-methyl-.
Reduction: 3-Cyclohexene-1-methanol, 1-(hydroxymethyl)-6-methyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain processes.
Biology:
Biochemical Studies: Utilized in studies of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting metabolic pathways.
Industry:
Materials Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl- involves its interaction with various molecular targets, depending on the context of its use. In biochemical studies, it may act as a substrate for aldehyde dehydrogenases, undergoing oxidation to form carboxylic acids. In catalysis, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxymethyl and methyl groups.
3-Cyclohexene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carboxaldehyde group.
3-Cyclohexene-1-methanol: Similar structure but contains a hydroxyl group instead of a carboxaldehyde group.
Uniqueness:
- The presence of both a hydroxymethyl group and a methyl group on the cyclohexene ring makes 3-cyclohexene-1-carboxaldehyde, 1-(hydroxymethyl)-6-methyl- unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and catalysis.
Properties
CAS No. |
321690-75-9 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(hydroxymethyl)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,6,8,11H,4-5,7H2,1H3 |
InChI Key |
VSZPYHIXSOSUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1(CO)C=O |
Origin of Product |
United States |
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